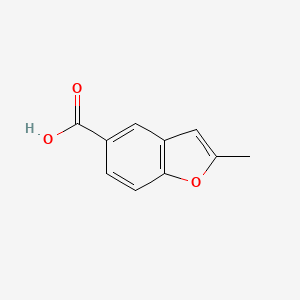

2-Methyl-1-benzofuran-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

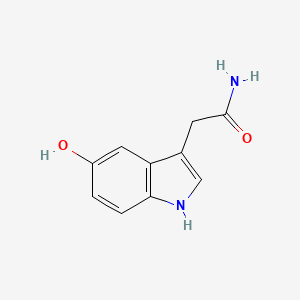

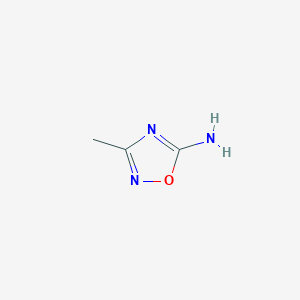

“2-Methyl-1-benzofuran-5-carboxylic acid” is a chemical compound with the linear formula C10 H8 O3 . It has a molecular weight of 176.17 . It is a solid substance .

Synthesis Analysis

The synthesis of benzofuran derivatives, including “this compound”, has been a topic of interest in many studies . Various methods have been developed, including metal-free cyclization of ortho-hydroxystilbenes , oxidative cyclization of 2-hydroxystilbenes , and reactions of calcium carbide with salicylaldehyde p-tosylhydrazones .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cc1cc2cc(ccc2o1)C(O)=O . The InChI key for this compound is JTNYNAOEJXGMCQ-UHFFFAOYSA-N .

Chemical Reactions Analysis

Benzofuran compounds, including “this compound”, have been shown to undergo various chemical reactions . These include reactions with halogens or hydroxyl groups , and reactions involving transition-metal catalysis .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 176.17 . The compound’s InChI key is JTNYNAOEJXGMCQ-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

Synthesis of Derivatives and Compounds

- A series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives were synthesized via a one-pot reaction, showcasing the utility of benzofuran derivatives in synthesizing complex organic compounds (Gao et al., 2011).

Molecular Docking and Structural Studies

- Structural optimization and molecular docking analysis of 1-benzofuran-2-carboxylic acid and 1-benzofuran-3-carboxylic acid were conducted, demonstrating the potential of benzofuran derivatives in studying molecular interactions and reactivity (Sagaama et al., 2020).

Potential Antimicrobial Activity

- Halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate were tested for antimicrobial activity, highlighting the potential biomedical applications of benzofuran derivatives (Krawiecka et al., 2012).

Antibacterial and Antitubercular Applications

- Novel Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives showed significant antibacterial and antitubercular activity, indicating the potential use of benzofuran derivatives in developing new antibacterial agents (Bodke et al., 2017).

Supramolecular Interaction Studies

- 1-Benzofuran-2,3-dicarboxylic acid was used to study supramolecular interactions, demonstrating the role of benzofuran derivatives in understanding molecular assembly and structure (Koner & Goldberg, 2009).

Hydrogen Bonding and pi-pi Interactions

- The study of 1-benzofuran-2,3-dicarboxylic acid revealed insights into hydrogen bonding and pi-pi interactions, crucial for understanding molecular organization and properties (Titi & Goldberg, 2009).

Mecanismo De Acción

Target of Action

Benzofuran compounds, in general, have been shown to exhibit a wide range of biological and pharmacological activities .

Mode of Action

Benzofuran derivatives have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The mode of action is likely dependent on the specific biological target and the context in which the compound is acting.

Biochemical Pathways

Benzofuran compounds are known to interact with various biochemical pathways, depending on their specific structural features .

Pharmacokinetics

The compound’s molecular weight (17617 g/mol) suggests that it may have suitable properties for absorption and distribution .

Result of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-1-benzofuran-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-4-8-5-7(10(11)12)2-3-9(8)13-6/h2-5H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNYNAOEJXGMCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360234 |

Source

|

| Record name | 2-methyl-1-benzofuran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

219763-06-1 |

Source

|

| Record name | 2-methyl-1-benzofuran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-Methylphenyl)piperazin-1-yl]ethanone](/img/structure/B1362703.png)

![[(4-Fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1362712.png)

![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol](/img/structure/B1362738.png)